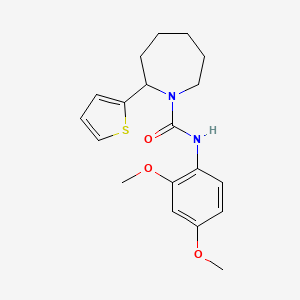
N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to the class of drugs called protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and spread of cancer cells.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide works by inhibiting the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in various signaling pathways that are important for the growth and survival of cancer cells. By blocking the activity of these kinases, this compound can disrupt these signaling pathways and induce cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the growth and survival of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide is its specificity for BTK, ITK, and TEC kinase. This specificity allows for targeted inhibition of these kinases, which can minimize off-target effects and reduce toxicity. However, one limitation of this compound is its potential for drug resistance. Some cancer cells may develop resistance to this compound over time, which can limit its effectiveness as a cancer treatment.
Direcciones Futuras
There are several future directions for the development of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide. One direction is the exploration of its potential for combination therapy with other cancer treatments, such as immunotherapy and targeted therapy. Another direction is the investigation of its potential for the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
Conclusion
In summary, this compound is a small molecule inhibitor that has shown promise as a cancer treatment in preclinical studies. Its specificity for BTK, ITK, and TEC kinase allows for targeted inhibition of these kinases, which can minimize off-target effects and reduce toxicity. However, its potential for drug resistance may limit its effectiveness as a cancer treatment. Further studies are needed to better understand the mechanisms of drug resistance and to develop strategies to overcome it.
Métodos De Síntesis
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide involves several steps, starting from the reaction of 2,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid. The resulting product is then reacted with 1-azepanamine to yield this compound. The overall yield of the synthesis process is around 25%, and the purity of the final product is typically greater than 95%.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-(2-thienyl)-1-azepanecarboxamide has been extensively studied in preclinical models of various types of cancer, including lymphoma, leukemia, multiple myeloma, and solid tumors. In these studies, this compound has been shown to inhibit the growth and survival of cancer cells, both in vitro and in vivo. This compound has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-23-14-9-10-15(17(13-14)24-2)20-19(22)21-11-5-3-4-7-16(21)18-8-6-12-25-18/h6,8-10,12-13,16H,3-5,7,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTCKDBYWLVENR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCCCCC2C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 3-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5055690.png)
![N-(4-chlorophenyl)-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5055695.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5055704.png)
![4-methoxy-N-{1-[1-(3-methyl-2-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5055709.png)
![N-[(8-hydroxy-7-quinolinyl)(2-methoxyphenyl)methyl]-2-methylpropanamide](/img/structure/B5055714.png)
![ethyl 5-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B5055722.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(4-fluorobenzyl)-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5055730.png)
![ethyl [3-(4-nitrophenyl)-2,5-dioxo-1-pyrrolidinyl]acetate](/img/structure/B5055735.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5055754.png)

![2-[(3-bromobenzyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5055768.png)
![N-(3-methoxyphenyl)-3-(1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5055777.png)
![N-formyl-3-methyl-N-phenylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5055780.png)
